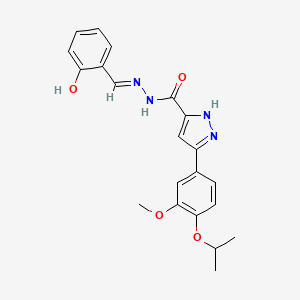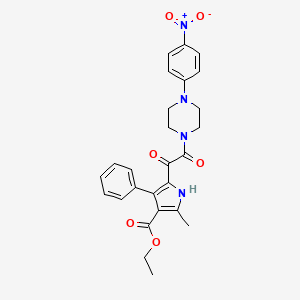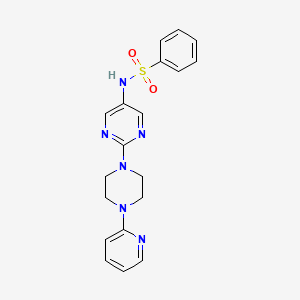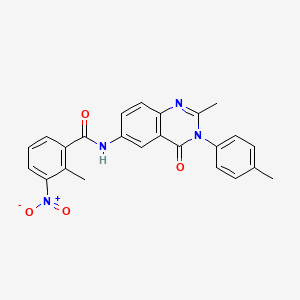![molecular formula C13H14N2OS B2397612 4-[(1-ベンゾチオフェン-3-イル)メチル]ピペラジン-2-オン CAS No. 2034416-52-7](/img/structure/B2397612.png)
4-[(1-ベンゾチオフェン-3-イル)メチル]ピペラジン-2-オン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[(1-Benzothiophen-3-yl)methyl]piperazin-2-one is a chemical compound that belongs to the class of piperazine derivatives. This compound features a benzothiophene moiety attached to a piperazinone ring, making it an interesting subject for various chemical and biological studies. The unique structure of this compound allows it to interact with different biological targets, making it valuable in medicinal chemistry and pharmacology.
科学的研究の応用
4-[(1-Benzothiophen-3-yl)methyl]piperazin-2-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with various biological targets, including enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
Target of Action
The primary targets of 4-[(1-Benzothiophen-3-yl)methyl]piperazin-2-one are 5-HT1A serotonin receptors . These receptors are a subtype of serotonin receptors, which are proteins that respond to the neurotransmitter serotonin. They play a crucial role in regulating mood, anxiety, and sleep .
Mode of Action
4-[(1-Benzothiophen-3-yl)methyl]piperazin-2-one interacts with its targets by acting as a partial agonist at the 5-HT1A receptors This partial activation can result in a balance of effects that may be beneficial for certain conditions .
Biochemical Pathways
The activation of 5-HT1A receptors by 4-[(1-Benzothiophen-3-yl)methyl]piperazin-2-one can affect various biochemical pathways. These include pathways involved in mood regulation, anxiety, and sleep. The exact downstream effects of this activation are complex and can depend on a variety of factors .
Pharmacokinetics
The compound’s interaction with 5-ht1a receptors suggests it is able to cross the blood-brain barrier and exert effects in the central nervous system .
Result of Action
The activation of 5-HT1A receptors by 4-[(1-Benzothiophen-3-yl)methyl]piperazin-2-one can lead to a variety of molecular and cellular effects. These may include changes in neuronal firing rates, alterations in the release of other neurotransmitters, and modifications of neuronal growth and development .
Action Environment
The action, efficacy, and stability of 4-[(1-Benzothiophen-3-yl)methyl]piperazin-2-one can be influenced by various environmental factors. These might include the presence of other drugs or substances, the physiological state of the individual, and genetic factors that can affect drug metabolism and response .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(1-Benzothiophen-3-yl)methyl]piperazin-2-one typically involves the reaction of 1-benzothiophene-3-carbaldehyde with piperazine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol, and a catalyst like acetic acid to facilitate the formation of the desired product. The reaction mixture is then heated to reflux for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of 4-[(1-Benzothiophen-3-yl)methyl]piperazin-2-one may involve more efficient and scalable methods. One such method could be the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. Additionally, the use of automated synthesis platforms can further streamline the production process, reducing the time and cost associated with manual synthesis.
化学反応の分析
Types of Reactions
4-[(1-Benzothiophen-3-yl)methyl]piperazin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the piperazine ring can be modified with different substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Sodium borohydride in methanol at low temperatures.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of reduced piperazine derivatives.
Substitution: Formation of alkylated piperazine derivatives.
類似化合物との比較
4-[(1-Benzothiophen-3-yl)methyl]piperazin-2-one can be compared with other similar compounds, such as:
1-(Benzo[b]thiophen-2-yl)-3-(4-(pyridin-2-yl)piperazin-1-yl)propan-1-one: This compound also features a benzothiophene moiety and a piperazine ring, but with different substituents, leading to variations in biological activity.
1-(Benzo[b]thiophen-2-yl)-3-(4-arylpiperazin-1-yl)propan-1-one: Similar structure but with aryl groups, affecting its interaction with biological targets.
The uniqueness of 4-[(1-Benzothiophen-3-yl)methyl]piperazin-2-one lies in its specific substitution pattern, which can result in distinct pharmacological properties and applications.
特性
IUPAC Name |
4-(1-benzothiophen-3-ylmethyl)piperazin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2OS/c16-13-8-15(6-5-14-13)7-10-9-17-12-4-2-1-3-11(10)12/h1-4,9H,5-8H2,(H,14,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYNNRRZAIQOXFW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC(=O)N1)CC2=CSC3=CC=CC=C32 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[(2Z)-6-chloro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2,6-dimethoxybenzamide](/img/structure/B2397533.png)





![3-(4-methoxyphenyl)-1-(4-((2-methyl-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)propan-1-one oxalate](/img/structure/B2397541.png)
![1-{1-[3-(3-Chlorophenyl)propanoyl]piperidin-4-yl}-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione](/img/structure/B2397542.png)


![2-(4-chlorophenyl)-5-ethoxy-4-[(4-hydroxyanilino)methylene]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2397550.png)

